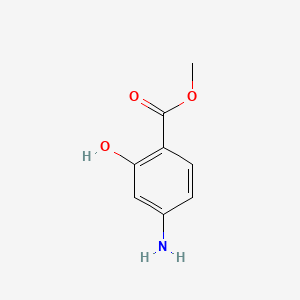

4-Amino-2-hidroxibenzoato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to Methyl 4-Amino-2-hydroxybenzoate involves complex chemical reactions. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid. This process includes methylation, thiocyanation, ethylation, and oxidation steps, showcasing the compound's synthetic versatility (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of Methyl 4-hydroxybenzoate was detailed through single crystal X-ray structure determination, revealing three molecules condensed to a 3D framework via extensive intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations provide insights into the intermolecular interactions and crystal packing of this compound (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Iron sulfide-catalyzed redox/condensation reactions exemplify the chemical reactivity of derivatives of Methyl 4-Amino-2-hydroxybenzoate. Such reactions highlight a method to synthesize heteroaryl-benzimidazoles and -benzoxazoles, demonstrating the compound's role in facilitating complex chemical transformations (T. Nguyen et al., 2013).

Physical Properties Analysis

Polymorphism studies of Methyl paraben (Methyl 4-hydroxybenzoate) reveal the existence of four polymorphic forms, showing variations in melting points and crystal structures. Such studies are crucial for understanding the compound's stability, solubility, and pharmaceutical formulation performance (T. Gelbrich et al., 2013).

Aplicaciones Científicas De Investigación

Espectroscopia de fluorescencia

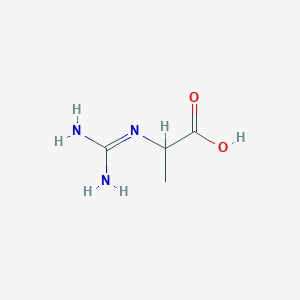

El 4-Amino-2-hidroxibenzoato de metilo ha sido estudiado por sus propiedades fluorescentes, particularmente cuando forma complejos de inclusión con ciclodextrinas. Estos estudios utilizan Teoría del Funcional de Densidad (DFT) y Teoría del Funcional de Densidad Dependiente del Tiempo (TD-DFT) para analizar los espectros de absorción y emisión del compuesto. La investigación tiene como objetivo controlar el efecto de las ciclodextrinas en las propiedades ópticas del compuesto, lo que podría conducir a avances en sensores basados en fluorescencia y tecnologías de imagen {svg_1}.

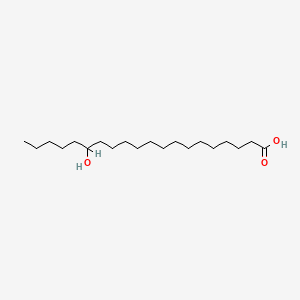

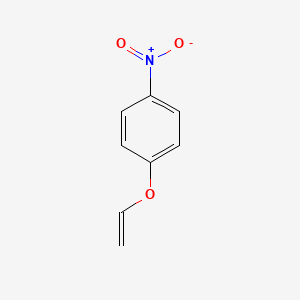

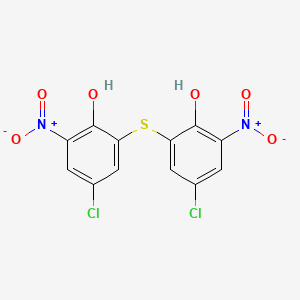

Óptica no lineal

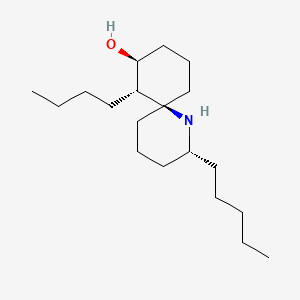

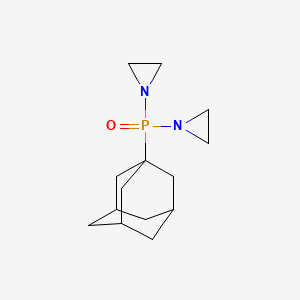

Este compuesto también se explora en el campo de la óptica no lineal. El enfoque está en la síntesis y caracterización de cristales que exhiben hiperpolarizabilidad de segundo orden. Tales materiales son cruciales para desarrollar dispositivos optoelectrónicos como moduladores y conmutadores. La investigación involucra métodos experimentales y teóricos para comprender la geometría molecular y las propiedades electrónicas que contribuyen al comportamiento óptico no lineal {svg_2}.

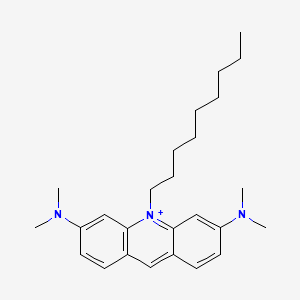

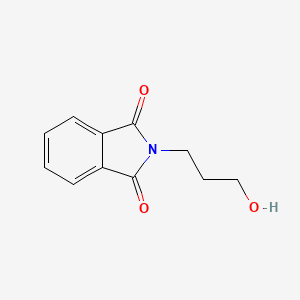

Síntesis orgánica

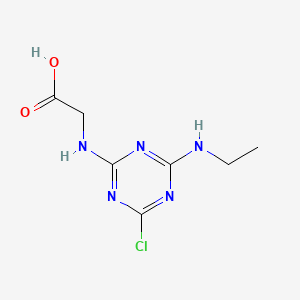

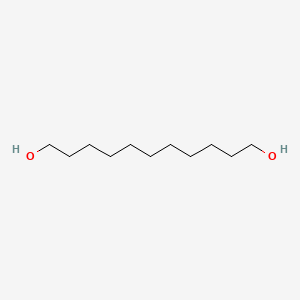

Como materia prima e intermedio importante, el this compound se utiliza en la síntesis orgánica. Su papel en la síntesis de compuestos orgánicos complejos es vital debido a sus grupos funcionales reactivos, que permiten diversas transformaciones químicas. Esta versatilidad lo convierte en un componente valioso en la creación de productos farmacéuticos, agroquímicos y colorantes {svg_3}.

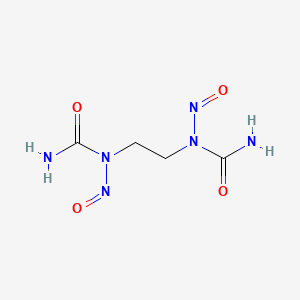

Productos farmacéuticos

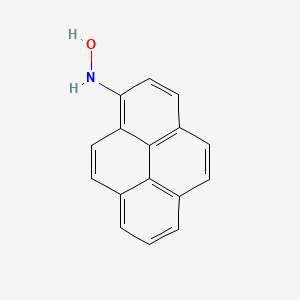

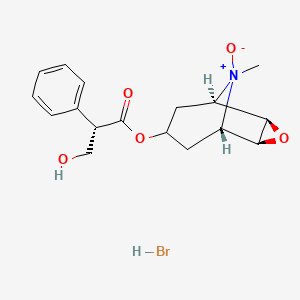

En la investigación farmacéutica, este compuesto sirve como precursor en la síntesis de ingredientes farmacéuticos activos (API). Sus características estructurales permiten la formación de compuestos con potenciales efectos terapéuticos. La investigación en esta área está dirigida al desarrollo de nuevos medicamentos y a la mejora de los medicamentos existentes {svg_4}.

Agroquímicos

La industria agrícola se beneficia del uso del this compound en la síntesis de agroquímicos. Estos químicos juegan un papel crucial en la protección de los cultivos contra plagas y enfermedades, mejorando así el rendimiento y la calidad. Las propiedades químicas del compuesto se aprovechan para crear formulaciones agroquímicas efectivas y seguras {svg_5}.

Industria de los colorantes

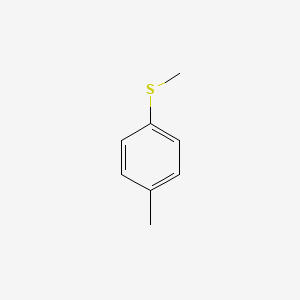

Este compuesto también es significativo en la industria de los colorantes. Está involucrado en la producción de colorantes para textiles, tintas y recubrimientos. La investigación se centra en el desarrollo de nuevos colorantes con propiedades deseables como la solidez del color, el brillo y la no toxicidad. La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en una entidad útil en la síntesis de colorantes {svg_6}.

Ciencia de los materiales

En la ciencia de los materiales, el this compound se utiliza para desarrollar materiales con propiedades específicas. Por ejemplo, su inclusión en matrices poliméricas puede mejorar las propiedades mecánicas y térmicas del material resultante. La investigación en este campo explora las posibles aplicaciones de estos materiales en diversas industrias, incluyendo la automotriz, aeroespacial y electrónica {svg_7}.

Ciencia ambiental

Por último, el papel del compuesto en la ciencia ambiental está relacionado con su uso en el desarrollo de sensores e indicadores para el monitoreo ambiental. Sus propiedades ópticas son particularmente útiles para detectar contaminantes y evaluar la calidad del agua. La investigación en curso tiene como objetivo crear sistemas de detección sensibles y selectivos para mantener la salud ambiental {svg_8}.

Safety and Hazards

“Methyl 4-Amino-2-hydroxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Mode of Action

It is known that salicylic acid derivatives can have anti-inflammatory and antimicrobial effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.31 (iLOGP), indicating moderate lipophilicity, which could impact its bioavailability .

Result of Action

It is known that salicylic acid derivatives can have anti-inflammatory and antimicrobial effects

Action Environment

The action of Methyl 4-Amino-2-hydroxybenzoate can be influenced by environmental factors. For instance, the compound’s absorption and emission properties can be affected by cyclodextrins .

Propiedades

IUPAC Name |

methyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOXBFUTRLDXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194310 | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4136-97-4 | |

| Record name | Methyl 4-amino-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4136-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4136-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-aminosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-amino-2-hydroxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKK6HU29FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the formation of inclusion complexes with cyclodextrins impact the spectroscopic properties of Methyl 4-Amino-2-hydroxybenzoate?

A: The study by [] explores how encapsulating Methyl 4-Amino-2-hydroxybenzoate within cyclodextrins affects its absorption and emission spectra. DFT and TD-DFT calculations provide insights into these spectral shifts. The research suggests that these changes arise from the altered electronic environment of the Methyl 4-Amino-2-hydroxybenzoate molecule when it resides within the cyclodextrin cavity. This modified environment can perturb the molecule's electronic transitions, leading to observable shifts in its absorption and emission profiles. These findings offer valuable information for researchers exploring the use of cyclodextrins as drug delivery systems, particularly for compounds like Methyl 4-Amino-2-hydroxybenzoate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.